N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide
Overview
Description
N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide, also known as BPMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. BPMS is a sulfonamide derivative that has been extensively studied for its ability to act as a potent inhibitor of various enzymes and receptors.
Scientific Research Applications
N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide has been extensively studied for its potential applications in medical research. It has been shown to act as a potent inhibitor of various enzymes and receptors, including carbonic anhydrase, dopamine transporter, and sigma receptors. These inhibitory effects make N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide a promising candidate for the treatment of various diseases such as cancer, Parkinson's disease, and addiction.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide is complex and involves the inhibition of various enzymes and receptors. For example, N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide has been shown to inhibit carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. By inhibiting this enzyme, N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide can alter the pH balance of the body and potentially lead to the death of cancer cells.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide has been shown to have various biochemical and physiological effects. For example, it has been shown to increase dopamine levels in the brain, which can lead to a reduction in Parkinson's disease symptoms. Additionally, N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide has been shown to have analgesic effects, which make it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. Additionally, N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide has a high selectivity for certain enzymes and receptors, which allows for more targeted experiments. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide. One direction is to investigate its potential as a treatment for addiction. N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide has been shown to inhibit sigma receptors, which are involved in the development of addiction. Additionally, further research is needed to understand the long-term effects of N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide on the body, as well as its potential side effects.
In conclusion, N-(1-benzyl-4-piperidinyl)-1-phenylmethanesulfonamide is a promising compound that has potential applications in medical research. Its ability to inhibit various enzymes and receptors makes it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential as a treatment for addiction.
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-phenylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-24(23,16-18-9-5-2-6-10-18)20-19-11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10,19-20H,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTSCIKUQIBBLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-1-phenylmethanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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